5-Methylpyrazolo[1,5-a]pyrimidine
Overview
Description
5-Methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings fused together.
Mechanism of Action
Target of Action
5-Methylpyrazolo[1,5-a]pyrimidine has been identified as a potential inhibitor of c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for anti-cancer therapies .
Mode of Action
The compound interacts with c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to a decrease in cellular processes such as growth and migration that are often upregulated in cancer cells .
Biochemical Pathways
The primary pathway affected by this compound is the c-Met signaling pathway . By inhibiting c-Met kinase, the compound disrupts the pathway, leading to a decrease in the downstream effects of c-Met activation. These effects include cellular growth, survival, and migration, all of which contribute to the progression of cancer .
Result of Action
The inhibition of c-Met kinase by this compound leads to a decrease in the cellular processes that the kinase regulates . This includes a reduction in cellular growth and migration, which can slow the progression of cancers where c-Met is overexpressed .
Biochemical Analysis
Biochemical Properties
5-Methylpyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that pyrazolo[1,5-a]pyrimidines are involved in cell proliferation as inhibitors of cyclin-dependent kinases . The nature of these interactions is often determined by the presence of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been reported that pyrazolo[1,5-a]pyrimidines have multiple pharmacological activities including anti-tumor . These compounds have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules. The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .
Temporal Effects in Laboratory Settings
It has been noted that the properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Metabolic Pathways
It is known that pyrazolo[1,5-a]pyrimidines are involved in nucleotide metabolism, which contributes to various pathological features of cancer including chemoresistance and epithelial-to-mesenchymal transition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrazolo[1,5-a]pyrimidine typically involves the condensation of 5-amino-1H-pyrazole with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of acetic acid and trifluoroacetic acid as promoters at temperatures ranging from 80°C to 140°C . Another approach includes the use of copper salts and quinine derivatives to achieve functionalization without the need for palladium species .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as deep eutectic solvents (DES) have been employed to provide a benign environment, high yield, and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are typical, using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in chloroform for halogenation; alkyl halides in the presence of a base for alkylation.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
5-Methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a fluorescent probe for studying intracellular processes and bioimaging applications.
Medicine: Exhibits potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of organic light-emitting devices and other optoelectronic applications.
Comparison with Similar Compounds
5-Methylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its antiviral and antitumor activities.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Used in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another compound with applications in energetic materials.
The uniqueness of this compound lies in its versatile synthetic routes, significant photophysical properties, and wide range of applications in various scientific fields .
Properties
IUPAC Name |
5-methylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-3-5-10-7(9-6)2-4-8-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHXDQNEBGPVFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503301 | |
Record name | 5-Methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61578-03-8 | |
Record name | 5-Methylpyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61578-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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